1-methyl-5-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1H-1,2,3,4-tetrazole
Overview
Description
ML168 is a chemical compound identified by its unique chemical structure and propertiesThe compound is known for its ability to protect cells from cytotoxicity induced by certain stressors .
Scientific Research Applications
ML168 has a wide range of scientific research applications, including:
Preparation Methods
The synthesis of ML168 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:
Step 1: Selection of starting materials and reagents.
Step 2: Conducting the reaction under controlled conditions, such as temperature and pressure.
Step 4: Characterization of the final product to confirm its structure and purity.
Industrial production methods may involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield of the compound .
Chemical Reactions Analysis
ML168 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
The mechanism of action of ML168 involves its interaction with specific molecular targets and pathways. It is known to protect cells by modulating certain cellular processes and pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve the inhibition of cytotoxicity-inducing factors .
Comparison with Similar Compounds
ML168 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Compound A: Known for its protective effects in different cellular models.
Compound B: Used in similar applications but with different molecular targets.
Compound C: Exhibits similar chemical reactivity but with distinct biological effects.
Properties
IUPAC Name |
4-(1-methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6S2/c1-20-14(17-18-19-20)22-13-11-10(9-5-3-2-4-6-9)7-21-12(11)15-8-16-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPMWEIBNDUPSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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